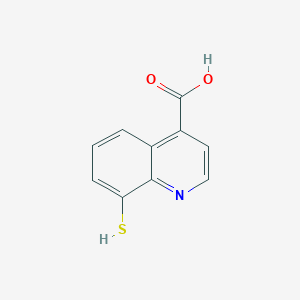
8-Sulfanylquinoline-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Sulfanylquinoline-4-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C10H7NO2S and its molecular weight is 205.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antibacterial Activity
Quinoline derivatives, including 8-sulfanylquinoline-4-carboxylic acid, have been extensively studied for their antibacterial properties. Research indicates that modifications in the quinoline scaffold can enhance antibacterial efficacy against various strains, including Staphylococcus aureus and Escherichia coli . For instance, compounds derived from this scaffold exhibited minimum inhibitory concentrations (MICs) ranging from 12.5 mg/ml to 50 mg/ml against these pathogens .
Table 1: Antibacterial Activity of Quinoline Derivatives
| Compound | Target Bacteria | MIC (mg/ml) |
|---|---|---|
| Compound A | Staphylococcus aureus | 12.5 |
| Compound B | Escherichia coli | 50 |
| Compound C | Pseudomonas aeruginosa | 25 |
Anticancer Activity
The anticancer potential of this compound has also been highlighted in various studies. For example, derivatives have shown selective cytotoxicity against neuroblastoma cell lines, achieving significant reductions in cell viability while sparing normal cells . The structure-activity relationship (SAR) studies suggest that specific substitutions on the quinoline ring can enhance anticancer activity.
Case Study: Neuroblastoma Cells
- Compound Tested : this compound derivative
- Cell Lines : SH-SY5Y and Kelly
- Outcome : Significant reduction in cell viability with IC50 values indicating potency.
Antioxidant Activity
Antioxidant properties are another critical aspect of this compound's application. Studies have demonstrated that derivatives exhibit effective scavenging activities against free radicals, outperforming standard antioxidants like DPPH . The introduction of functional groups such as phenols has been shown to enhance these antioxidant capabilities.
Synthesis and Modification Strategies
The synthesis of this compound can be achieved through various methods, including:
- Doebner Reaction : A method involving the condensation of aniline derivatives with carbonyl compounds to yield substituted quinolines.
- Metal-Free Synthesis : Recent advancements include metal-free protocols that utilize safer reagents like sodium sulfinate for sulfonylation reactions .
Table 2: Synthesis Methods for Quinoline Derivatives
| Method | Description | Reference |
|---|---|---|
| Doebner Reaction | Condensation of anilines with carbonyls | |
| Metal-Free Protocol | Utilizes sodium sulfinate for sulfonylation |
Future Directions and Research Opportunities
The ongoing research into the applications of this compound suggests several promising avenues:
- Hybrid Drug Development : Combining this compound with known drugs to enhance therapeutic efficacy while minimizing side effects.
- Targeted Delivery Systems : Exploring nanotechnology for targeted delivery of quinoline derivatives to specific tissues or tumors.
- Expanded Biological Testing : Further evaluation against a broader range of bacterial strains and cancer types to identify new therapeutic potentials.
Propriétés
Numéro CAS |
121689-24-5 |
|---|---|
Formule moléculaire |
C10H7NO2S |
Poids moléculaire |
205.23 g/mol |
Nom IUPAC |
8-sulfanylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C10H7NO2S/c12-10(13)7-4-5-11-9-6(7)2-1-3-8(9)14/h1-5,14H,(H,12,13) |
Clé InChI |
ZQNSYLKFHZTSKZ-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CN=C2C(=C1)S)C(=O)O |
SMILES canonique |
C1=CC2=C(C=CN=C2C(=C1)S)C(=O)O |
Synonymes |
4-Quinolinecarboxylicacid,8-mercapto-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















